2-Acetoxy-4-methoxybenzoic acid
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Overview
Description
2-Acetoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring both methoxy and acetoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4-methoxybenzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. One common method includes the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from ethanol-water mixtures are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Acetoxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in various synthetic pathways. Additionally, the acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the acetoxy group.
4-Acetoxybenzoic acid: Similar structure but lacks the methoxy group.
2-Methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
Uniqueness
2-Acetoxy-4-methoxybenzoic acid is unique due to the presence of both methoxy and acetoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
CAS No. |
17336-11-7 |
---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-acetyloxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-9-5-7(14-2)3-4-8(9)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
WAPSSTOAEIEDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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